molecular formula C18H19N3O2S B2965521 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034366-20-4

2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No. B2965521
CAS RN: 2034366-20-4
M. Wt: 341.43
InChI Key: RGJSYYXBGGYGRI-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide, also known as PTUPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Antidepressant Activity

Research has shown that compounds structurally related to 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide have potential antidepressant properties. For example, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated antidepressant activity in preclinical evaluations, reducing immobility time in animal models, suggesting therapeutic potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Molecular Docking and Quantum Chemical Calculations

The compound and its analogs have been studied through molecular docking and quantum chemical calculations to understand their molecular structure and potential interactions with biological targets. These studies include analysis of molecular electrostatic potential, HOMO - LUMO, and Fukui functions, aiding in predicting the biological effects of these compounds (Viji et al., 2020).

Antimicrobial and Anti-Inflammatory Agents

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This includes a range of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which were tested for anti-bacterial and antifungal activities, as well as for their potential as anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).

Anti-Tumor Activities

Compounds similar to 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide have been evaluated for their anti-tumor properties. For instance, a study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Calcium Antagonist and Antioxidant Activity

Research has identified compounds with structural similarities as novel types of Ca2+ antagonists with both Ca2+ overload inhibition and antioxidant activity. These findings are significant for the development of new therapeutic agents (Kato et al., 1999).

Leukotriene B4 Receptor Antagonists

Studies have designed and prepared a series of (hydroxyphenyl)pyrazoles as leukotriene B4 receptor antagonists, demonstrating significant biological activity and potential therapeutic applications (Harper et al., 1994).

properties

IUPAC Name

2-phenoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14(23-16-5-3-2-4-6-16)18(22)19-9-11-21-10-7-17(20-21)15-8-12-24-13-15/h2-8,10,12-14H,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJSYYXBGGYGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CC(=N1)C2=CSC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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